molecular formula C14H20N2O4 B14325004 N,N'-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) CAS No. 107680-76-2

N,N'-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide)

Cat. No.: B14325004
CAS No.: 107680-76-2
M. Wt: 280.32 g/mol
InChI Key: HWDJZBUUWVFCOE-UHFFFAOYSA-N
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Description

N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) is an organic compound characterized by the presence of two hydroxy groups and two amide groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) typically involves the reaction of 1,2-phenylenediamine with 2-hydroxy-2-methylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amide groups facilitate hydrogen bonding and electrostatic interactions with target molecules, leading to modulation of their activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-propylpentanamide)
  • 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide

Uniqueness

N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) is unique due to its specific arrangement of hydroxy and amide groups on the phenylene ring, which imparts distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

107680-76-2

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

2-hydroxy-N-[2-[(2-hydroxy-2-methylpropanoyl)amino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C14H20N2O4/c1-13(2,19)11(17)15-9-7-5-6-8-10(9)16-12(18)14(3,4)20/h5-8,19-20H,1-4H3,(H,15,17)(H,16,18)

InChI Key

HWDJZBUUWVFCOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1NC(=O)C(C)(C)O)O

Origin of Product

United States

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